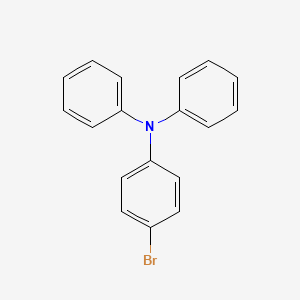

4-Bromotriphenylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTLUXJWUCHKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349081 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-26-4 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Materials Research

4-Bromotriphenylamine has garnered significant attention in materials science due to its role as a precursor to a wide range of functional organic molecules. The triphenylamine (B166846) (TPA) moiety itself is a well-established hole-transporting unit, known for its thermal stability and amorphous morphology, which are crucial for the fabrication of efficient and durable electronic devices. frontiersin.org The introduction of a bromine atom at the para-position of one of the phenyl rings provides a reactive site for further chemical modifications, allowing for the fine-tuning of the electronic and physical properties of the resulting materials.

This strategic functionalization has led to the development of a new generation of materials for organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and electrochromic devices. In the realm of OLEDs, derivatives of this compound have been shown to significantly enhance device performance. For instance, bromine-substituted triphenylamine derivatives have demonstrated an order of magnitude increase in hole mobility compared to their non-brominated counterparts. rsc.org This improved charge transport leads to OLEDs with lower operating voltages and higher luminous efficiencies. rsc.org

The impact of this compound extends to the rapidly advancing field of perovskite solar cells. Triphenylamine-based compounds are integral as hole-transporting materials (HTMs) in these devices, facilitating the efficient extraction and transport of positive charge carriers generated by light absorption. researchgate.net The ability to modify the this compound structure allows for precise control over the energy levels of the HTM, ensuring optimal alignment with the perovskite layer and maximizing power conversion efficiency. researchgate.netresearchgate.net

Synthetic Methodologies and Precursor Chemistry for 4 Bromotriphenylamine and Its Derivatives

Recrystallization

Recrystallization is a robust method for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. For 4-bromotriphenylamine, several effective solvent systems have been identified in research literature. The choice of solvent is critical for achieving high recovery of the purified product.

Following its synthesis via direct bromination, crude this compound has been successfully purified by recrystallization from ethanol, yielding a product with 93% recovery. chemicalbook.com Another effective approach involves using a binary solvent system of hexane (B92381) and ethyl acetate (B1210297). rsc.orgtandfonline.com Researchers have reported using a 10:1 ratio of hexane to ethyl acetate to obtain the product as a white crystalline powder. tandfonline.com A similar system, using a 1:10 ratio of ethyl acetate to hexane, has also been used to afford a pure white solid. rsc.org

| Solvent/Solvent System | Notes | Reference |

|---|---|---|

| Ethanol | Used for product synthesized by NBS bromination in CCl4. | chemicalbook.com |

| Hexane / Ethyl Acetate (10:1) | Used for product synthesized via Ullmann reaction. | tandfonline.com |

| Ethyl Acetate / Hexane (1:10) | Used for product synthesized by NBS bromination in DMF. | rsc.org |

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then condensed back into a pure solid. This method is particularly effective for non-volatile solids that are thermally stable and can be used to remove residual solvents or impurities with different volatilities. In the field of organic materials, and for compounds like triarylamines, purification by sublimation is a standard method to achieve the high purity (>99%) required for device applications. While specific sublimation conditions for this compound are not detailed in the provided search results, the technique is frequently mentioned for purifying its derivatives and related aromatic compounds, such as Tris(4-bromophenyl)amine (B153671) and 9,9-Bis(4-aminophenyl)fluorene, underscoring its relevance and applicability. chemicalbook.comcymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl rings show distinct chemical shifts. For instance, a reported ¹H NMR spectrum showed signals at δ = 7.80 (d, J = 7.9, 4H), 7.51 (d, J = 7.6, 2H), 7.19 (d, J = 7.9, 4H), and 7.06 (d, J = 7.6, 2H) ppm. doi.org In another study using DMSO-d₆ as the solvent, the signals appeared at 7.33 (dd, J = 7.3 Hz, 7.2 Hz, 4H), 7.29 (d, J = 8.6 Hz, 2H), 7.10 (t, J = 7.3 Hz, 2H), 7.05 (d, J = 7.2 Hz, 4H), and 6.82 (d, J = 8.6 Hz, 2H) ppm. rsc.org The splitting patterns (d for doublet, t for triplet, dd for doublet of doublets) and coupling constants (J values) are consistent with the substituted triphenylamine (B166846) structure.

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| CDCl₃ | 7.80 | d | 7.9 | Aromatic Protons | doi.org |

| 7.51 | d | 7.6 | Aromatic Protons | ||

| 7.19 | d | 7.9 | Aromatic Protons | ||

| 7.06 | d | 7.6 | Aromatic Protons | ||

| DMSO-d₆ | 7.33 | dd | 7.3, 7.2 | Aromatic Protons | rsc.org |

| 7.29 | d | 8.6 | Aromatic Protons | ||

| 7.10 | t | 7.3 | Aromatic Protons | ||

| 7.05 | d | 7.2 | Aromatic Protons | ||

| 6.82 | d | 8.6 | Aromatic Protons |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The carbon atoms in different chemical environments resonate at distinct frequencies. A representative ¹³C NMR spectrum in CDCl₃ exhibited signals at δ = 190.57, 151.61, 144.66, 133.29, 131.61, 131.45, 128.32, 123.01, and 119.24 ppm. doi.org In DMSO-d₆, the chemical shifts were observed at 147.7, 146.3, 132.7, 129.6, 125.0, 124.0, 120.8, and 114.5 ppm. rsc.org These values are in agreement with the expected resonances for the carbon atoms of the phenyl rings and the carbon atom attached to the bromine.

| Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| CDCl₃ | 190.57 | doi.org |

| 151.61 | ||

| 144.66 | ||

| 133.29 | ||

| 131.61 | ||

| 131.45 | ||

| 128.32 | ||

| 123.01 | ||

| 119.24 | ||

| DMSO-d₆ | 147.7 | rsc.org |

| 146.3 | ||

| 132.7 | ||

| 129.6 | ||

| 125.0 | ||

| 124.0 | ||

| 120.8 | ||

| 114.5 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. Different ionization techniques can be utilized for this purpose.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing organic molecules. In a high-resolution mass spectrometry (HRMS) analysis using ESI, the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of a derivative was found to be in close agreement with the experimentally observed value, confirming the molecular formula. rsc.org This technique is crucial for verifying the successful synthesis of this compound and its derivatives. nih.govsc.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is another valuable tool, particularly for the analysis of larger molecules and polymers derived from this compound. researchgate.netrsc.org In the context of polymers incorporating this compound units, MALDI-TOF has been used to determine the molecular weight distribution and to identify the end groups of the polymer chains. researchgate.net This information is vital for understanding the polymerization process and the resulting material properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy and photoluminescence studies reveal important information about the electronic transitions and emissive properties of this compound and its derivatives.

The UV-Vis absorption spectrum of materials containing the this compound moiety typically shows strong absorption bands in the ultraviolet region. For instance, polyamides incorporating this unit exhibit strong UV-Vis absorption in the range of 301.4 - 364.3 nm. rdd.edu.iq In a study of diphenylaniline-azulenes, a derivative of this compound showed a new broad absorption band in the visible spectrum with a maximum at 436 nm. semanticscholar.org

The photoluminescence (PL) spectra of these materials often show emission in the blue region of the visible spectrum. sci-hub.st For example, polymers containing the this compound unit have been reported to exhibit PL emission maxima between 426–469 nm. sci-hub.st The introduction of the this compound group into azulene (B44059) structures has been shown to induce intense fluorescence in the visible region, with emission maxima around 495 nm. semanticscholar.org These photophysical properties are of great interest for applications in light-emitting diodes and other optoelectronic devices. researchgate.netrsc.org

| Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| Polyamides | DMSO | 301.4 - 364.3 | 438 - 462 | rdd.edu.iq |

| Polyazomethines | NMP | - | 426 - 469 | sci-hub.st |

| Diphenylaniline-azulene | DCM | 436 | 495 | semanticscholar.org |

Absorption Spectra Analysis

The absorption of light by this compound and related compounds is characterized by distinct bands in the ultraviolet-visible (UV-Vis) spectrum, which correspond to electronic transitions between different molecular orbitals.

In its base form, this compound exhibits absorption maxima that are influenced by the solvent environment. The lone pair of electrons on the nitrogen atom of the triphenylamine (TPA) moieties are primarily responsible for the n-π* transitions observed in the absorption spectra. sci-hub.st For instance, polymers incorporating this compound units show absorption maxima below 450 nm, indicating their optical transparency. sci-hub.st

When this compound is functionalized, for example by incorporating it into larger π-conjugated systems, significant changes in the absorption spectra are observed. The introduction of a diphenylaniline group to an azulene core, using this compound as a precursor, results in a new broad absorption band in the visible spectrum. mdpi.comsemanticscholar.org Specifically, a monosubstituted diphenylaniline azulene shows a new absorption maximum at 436 nm. mdpi.comsemanticscholar.org This is a notable shift compared to the parent azulene molecule. mdpi.comsemanticscholar.org The intensity of these absorptions is also significantly stronger than that of the original azulene. mdpi.comsemanticscholar.org

In another example, hole-transport materials (HTMs) derived from this compound display intense absorption bands. One such material, HTM-1, shows a main absorption band at 435 nm. d-nb.info The high-energy region of the spectrum (250-350 nm) is shaped by the absorption of both the central core and the TPA sub-chromophores, while weak n-π* transitions are located in the 350-380 nm range. d-nb.info

The solvent can also play a role in the absorption characteristics. For polymers derived from this compound, a shift in the absorption maxima can be observed in solvents of varying polarity, indicating interactions between the polymer and the solvent that stabilize the excited state. sci-hub.st

The following table summarizes the key absorption data for materials derived from this compound:

| Compound/Material | Solvent/State | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Diphenylaniline-azulene (monosubstituted) | Dichloromethane (B109758) | 436 | 24,637 |

| Diphenylaniline-azulene (disubstituted) | Dichloromethane | 468 | 86,888 |

| HTM-1 (CPDT core) | 435 | 62,600 | |

| HTM-2 (CPDT core with methoxy (B1213986) groups) | 443 | 62,100 |

This table presents a selection of absorption data for compounds synthesized using this compound as a starting material, highlighting the influence of molecular structure on the electronic absorption properties.

Fluorescence and Emission Spectra

The fluorescence properties of materials derived from this compound are a key area of investigation, particularly for their application in light-emitting devices and sensors.

Derivatives of this compound often exhibit fluorescence in the visible region of the electromagnetic spectrum. sci-hub.st For instance, polyazomethines synthesized using a diamine derived from this compound show blue light emission. sci-hub.st The presence of the this compound unit is considered a key contributor to the observed fluorescence. sci-hub.st

The emission wavelength can be tuned by modifying the molecular structure. When this compound is used to create diphenylaniline-substituted azulenes, these new compounds display significant fluorescence, a property not present in the original azulene molecule. mdpi.comsemanticscholar.org A monosubstituted diphenylaniline-azulene exhibits an emission maximum at 495 nm, while a disubstituted version shows a red-shifted emission at 523 nm with higher intensity. mdpi.comsemanticscholar.org This red shift is attributed to an expansion of the π-conjugation, which leads to a smaller energy gap between the HOMO and LUMO. mdpi.comsemanticscholar.org

In the context of hole-transport materials, derivatives of this compound also show characteristic emission spectra. Oligomers designed for dye-sensitized solar cells exhibit fluorescence in the visible region, with emission maxima recorded at 624 nm, 586 nm, and 646 nm for three different oligomers. acs.org The quenching of fluorescence can also be a significant indicator of electronic processes. In a dyad composed of a subphthalocyanine (B1262678) (SubPc) unit and a triphenylamine (TPA) unit derived from this compound, the TPA moiety causes a rapid intramolecular deactivation of the SubPc fluorescence. researchgate.net This is indicative of an efficient charge transfer between the two components of the dyad. researchgate.net

The table below provides a summary of the fluorescence emission data for selected compounds derived from this compound.

| Compound/Material | Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) |

| Diphenylaniline-azulene (monosubstituted) | Dichloromethane | 425 | 495 |

| Diphenylaniline-azulene (disubstituted) | Dichloromethane | 425 | 523 |

| Oligomer PAC-01 | Tetrahydrofuran | ICT peak | 624 |

| Oligomer PAC-02 | Tetrahydrofuran | ICT peak | 586 |

| Oligomer PAC-03 | Tetrahydrofuran | ICT peak | 646 |

This table showcases the emission properties of various materials synthesized from this compound, demonstrating the tunability of their fluorescence.

Quantum Efficiency Determination

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For materials derived from this compound, the quantum efficiency can vary significantly depending on the molecular structure and the surrounding environment. Polyazomethines containing this compound units have been reported to have fluorescence quantum efficiencies in the range of 0.9-2.1%. sci-hub.st

In a dyad system where a triphenylamine unit (derived from this compound) is linked to a subphthalocyanine (SubPc) molecule, a dramatic quenching of the fluorescence is observed. researchgate.net While the SubPc reference compound has a fluorescence quantum yield of 0.31 in toluene, the dyad exhibits a quantum yield of only 1.2 x 10⁻³. researchgate.net This quenching, by a factor of at least 250, is a strong indication of an efficient intramolecular deactivation process, likely charge transfer from the TPA to the photoexcited SubPc. researchgate.net

The determination of quantum yield is essential for evaluating the potential of these materials in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, where high efficiency is often a primary requirement.

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the electronic structure of molecules like this compound and its derivatives. These techniques allow for the determination of oxidation and reduction potentials, which are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Cyclic Voltammetry (CV) Measurements

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of chemical species. In the context of this compound derivatives, CV measurements are typically performed in a non-aqueous solvent such as dichloromethane or tetrahydrofuran, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. mdpi.comsemanticscholar.orgrsc.org A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.comsemanticscholar.orgrsc.org

The resulting cyclic voltammograms reveal information about the oxidation and reduction processes of the molecule. For many triphenylamine-based compounds, reversible or quasi-reversible oxidation waves are observed, corresponding to the removal of electrons from the molecule to form radical cations and dications. d-nb.info For instance, hole-transport materials derived from this compound show three reversible oxidation waves in the potential range of 0–1.1 V versus a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. d-nb.info The first two waves are attributed to the successive one-electron oxidation of the π-conjugated system, with the charges being preferentially localized on the TPA units. d-nb.info

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are key parameters obtained from cyclic voltammograms. The onset potential of the first oxidation wave (E_ox_onset) and the onset potential of the first reduction wave (E_red_onset) are particularly important. These potentials represent the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

For hole-transport materials based on a cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) core and TPA wings derived from this compound, the oxidation potentials are influenced by the presence of electron-donating groups. d-nb.info The introduction of methoxy groups on the TPA units lowers the oxidation potential of each redox process compared to the unsubstituted analogue. d-nb.info

In the case of diphenylaniline-azulenes synthesized from this compound, the monosubstituted compound shows an onset oxidation potential at 0.42 V, while the disubstituted compound exhibits an onset oxidation potential at 0.02 V. mdpi.comsemanticscholar.org This lowering of the oxidation potential in the disubstituted compound is consistent with its more extended π-conjugation. mdpi.comsemanticscholar.org

The following table summarizes the electrochemical data for selected compounds derived from this compound:

| Compound/Material | Onset Oxidation Potential (E_ox_onset, V vs. Fc/Fc⁺) | Onset Reduction Potential (E_red_onset, V vs. Fc/Fc⁺) |

| HTM-1 (unsubstituted) | - | - |

| HTM-2 (methoxy substituted) | - | - |

| Diphenylaniline-azulene (monosubstituted) | 0.42 | -1.98 |

| Diphenylaniline-azulene (disubstituted) | 0.02 | -1.68 |

This table presents key electrochemical potentials for materials synthesized using this compound, illustrating how structural modifications affect their redox properties.

HOMO and LUMO Energy Level Calculation from Electrochemical Data

The HOMO and LUMO energy levels of a molecule can be estimated from its electrochemical oxidation and reduction potentials. These energy levels are crucial for understanding the electronic properties and for designing materials for electronic devices.

The HOMO energy is typically calculated from the onset oxidation potential using the following empirical formula:

E_HOMO = -[E_ox_onset - E₁/₂(ferrocene) + 4.8] eV

The LUMO energy can be calculated from the onset reduction potential:

E_LUMO = -[E_red_onset - E₁/₂(ferrocene) + 4.8] eV

Alternatively, the LUMO energy can be determined from the HOMO energy and the optical band gap (E_g_opt) obtained from the onset of the absorption spectrum:

E_LUMO = E_HOMO + E_g_opt

Using these methods, the HOMO and LUMO levels for various derivatives of this compound have been determined. For the diphenylaniline-azulenes, the HOMO level of the monosubstituted compound was calculated to be -5.22 eV, while the disubstituted compound had a higher HOMO level of -4.82 eV. mdpi.comsemanticscholar.org The corresponding LUMO levels were -2.82 eV and -2.72 eV, respectively. mdpi.comsemanticscholar.org These experimental values are often compared with theoretical values obtained from density functional theory (DFT) calculations. mdpi.comsemanticscholar.org

For the hole-transport materials HTM-1 and HTM-2, the HOMO energy levels were calculated from the oxidation onset to be -5.13 eV and -5.03 eV, respectively. d-nb.info The higher HOMO level of HTM-2 is consistent with the electron-donating effect of the methoxy groups. d-nb.info

The calculated HOMO and LUMO energy levels for selected compounds are presented in the table below:

| Compound/Material | HOMO Energy (eV) | LUMO Energy (eV) |

| HTM-1 (unsubstituted) | -5.13 | -2.63 |

| HTM-2 (methoxy substituted) | -5.03 | -2.59 |

| Diphenylaniline-azulene (monosubstituted) | -5.22 | -2.82 |

| Diphenylaniline-azulene (disubstituted) | -4.82 | -2.72 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of this compound at the molecular level. Through theoretical calculations, researchers can model the molecule's geometry, predict its electronic behavior, and rationalize its properties for various applications, such as in organic electronics.

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to predict key structural parameters like bond lengths and angles. researchgate.net

The triphenylamine (TPA) core typically adopts a non-planar, propeller-like conformation. This geometry arises from the steric hindrance between the three phenyl rings connected to the central nitrogen atom. The C-N-C bond angles and the dihedral angles between the phenyl rings are critical parameters that define this shape. In a study on related TPA macrocycles, the N···N distance between two nitrogen centers was a key metric. sc.edu The introduction of a bromine atom at the para position of one phenyl ring is not expected to significantly alter this core geometry, but it does influence the molecule's electronic properties. Theoretical studies on similar structures have shown that the geometry can twist due to steric interactions between adjacent aromatic rings. escholarship.org For instance, in related boron-doped polycyclic aromatic hydrocarbons (PAHs), DFT calculations have been crucial for determining bond lengths and understanding the extent of π-electron delocalization. rsc.org

| Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| C-N-C Bond Angle | The angle between two carbon atoms of the phenyl rings and the central nitrogen atom. | Approaches 120°, indicative of sp² hybridization, but is slightly distorted by the propeller twist. |

| Phenyl Ring Dihedral Angles | The twist angle of the phenyl rings with respect to the plane defined by the C-N bonds. | Non-zero, confirming the non-planar, propeller-like structure. |

| C-Br Bond Length | The length of the bond between the carbon atom of the phenyl ring and the bromine atom. | Consistent with standard aromatic C-Br bond lengths. |

| C-N Bond Length | The length of the bond between the central nitrogen and the phenyl ring carbons. | Shorter than a typical C-N single bond, suggesting some degree of π-conjugation. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. schrodinger.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals is the HOMO-LUMO gap (Egap), a critical parameter that reflects the molecule's chemical reactivity and the energy required for electronic excitation. schrodinger.comirjweb.com

For this compound and related triphenylamine derivatives, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net The HOMO is typically localized on the electron-rich triphenylamine core, specifically on the central nitrogen atom and the phenyl rings, reflecting its strong electron-donating character. sc.eduresearchgate.net The LUMO, in contrast, may be distributed across the aromatic system.

The HOMO-LUMO energy gap is a key indicator of a molecule's potential use in optoelectronic devices. schrodinger.com A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. Calculations for various triphenylamine-based dyes have shown that modifications to the molecular structure, such as altering π-spacers, can tune the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For example, incorporating tellurium and selenium in the π-bridge of certain sensitizers was found to reduce the HOMO-LUMO gap. researchgate.net

| System Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Computational Method |

|---|---|---|---|---|

| General Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-31G |

| D-π-A Dye (MeTTe) | Not Specified | Not Specified | 2.715 | M06/6-31G(d) |

| Phthalocyanine Molecule | -5.0720 | -2.9035 | 2.1685 | DFT/B3LYP/6-311G(d,p) |

| B₂-PAH (12a) | Not Specified | Not Specified | Not Specified | DFT |

Note: The values presented are for related molecular systems to illustrate the typical range and are not specific to this compound unless stated. The energy gap is calculated as E(LUMO) - E(HOMO).

Electron delocalization, the distribution of electron density over several atoms in a molecule, is fundamental to the properties of conjugated systems like this compound. The triphenylamine structure allows for significant π-conjugation, where the lone pair of electrons on the central nitrogen atom can delocalize into the π-systems of the three attached phenyl rings.

Computational tools such as Natural Bond Orbital (NBO) analysis are used to investigate these delocalization pathways and quantify the charge transfer interactions within the molecule. researchgate.net This analysis helps to understand the stability and electronic communication between different parts of the molecule. The propeller-like structure of triphenylamine derivatives means that the conjugation is not perfectly planar, but significant electronic communication still occurs. This delocalization is crucial for the material's ability to transport charge, a key function in organic semiconductors. sc.edu Studies on related systems show that the HOMO and LUMO can be delocalized over the entire π-backbone, which is essential for their function in organic electronics. rsc.org The presence of this compound in certain conjugated polymers has been linked to their fluorescence properties, highlighting the role of its electronic structure. researchgate.net

Beyond geometry and frontier orbitals, computational methods can predict a range of electronic properties that are relevant to the material's performance in electronic devices. These properties are derived from the calculated electronic structure.

Key predicted properties include:

Ionization Potential (IP): The energy required to remove an electron from the molecule in its gaseous state. It is often approximated by the negative of the HOMO energy (-EHOMO). A lower IP indicates a better electron-donating ability.

Electron Affinity (EA): The energy released when an electron is added to the molecule in its gaseous state. It is often approximated by the negative of the LUMO energy (-ELUMO). A higher EA suggests a better electron-accepting ability.

Global Reactivity Descriptors: Parameters like chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. irjweb.com Chemical hardness (η ≈ (ELUMO - EHOMO)/2) is a measure of the molecule's resistance to charge transfer. researchgate.netirjweb.com

Reorganization Energy: This property relates to the structural changes a molecule undergoes upon gaining or losing an electron. A low reorganization energy is desirable for efficient charge transport in organic semiconductors.

These theoretical predictions are vital for the rational design of new materials. For instance, by computationally screening different derivatives of this compound, researchers can identify candidates with optimized electronic properties, such as a lower HOMO-LUMO gap or better charge transport characteristics, before undertaking their synthesis. researchgate.netrsc.org

Advanced Spectroscopic and Computational Characterization in Relation to Electronic Structure

Adsorption Stability and Short-Circuit Current Improvement

Research has shown that polymers synthesized using 4-bromotriphenylamine derivatives can lead to improved performance in DSCs. For example, polymers created through electrochemical polymerization have demonstrated a significant increase in the short-circuit current (Jsc) by over 30% and a fill factor (FF) increase of about 10%, resulting in a power-to-electric conversion efficiency (PCE) increase of more than 40% compared to their oligomeric counterparts. nih.govacs.org Furthermore, these polymers exhibit enhanced solvent resistance and adsorption stability, which are crucial for the long-term performance of the solar cell. nih.govacs.org

A study on cocktail starburst triphenylamine (B166846) dyes in conjunction with a dual-species copper electrolyte reported a remarkable indoor photovoltaic efficiency of 40% under 4000 lux illumination. rsc.org This highlights the potential of this compound-based dyes for indoor light harvesting applications. rsc.org

Electrochromic Materials

Electrochromic materials, which change color in response to an electrical potential, represent another significant application for 4-bromotriphenylamine derivatives. sioc-journal.cn Donor-acceptor-donor (D-A-D) type monomers have been designed using triphenylamine (B166846) as the electron donor and quinoxaline-based moieties as the electron acceptors. sioc-journal.cn The resulting polymers exhibit multicolor changes upon the application of varying potentials. sioc-journal.cn These materials have shown fast switching speeds, good cycling stability, and high coloration efficiency, making them promising for practical applications in smart windows and displays. sioc-journal.cn

Luminescent Materials in Display Technology and Lighting Engineering

Polymerization Methods Utilizing this compound

This compound serves as a crucial building block in several polymerization techniques, primarily through the reactivity of its bromine substituent.

Yamamoto polymerization is a key method for synthesizing poly(arylene)s through the dehalogenative polycondensation of aryl dihalides, promoted by a zero-valent nickel complex. In the context of this compound, it is often used as a monofunctional unit, acting as an "end-capper" to control the molecular weight and terminate the polymer chains. researchgate.netthieme-connect.com

The process involves a Ni(0) complex, typically generated in situ from a precursor like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), in the presence of a ligand such as 2,2′-bipyridine (bipy). thieme-connect.comresearchgate.net This catalytic system facilitates the coupling of aryl halides. When used as an end-capper, this compound reacts with the growing polymer chain, terminating its growth and ensuring the chain ends are capped with a triphenylamine (B166846) unit. thieme-connect.com This method is instrumental in producing polymers with well-defined end groups and controlled molecular weights. researchgate.netthieme-connect.com The synthesis of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) polymers is a notable application where this compound is used as an end-capper in a Ni(0) mediated Yamamoto coupling. researchgate.net

The outcomes of Yamamoto polymerization are highly sensitive to various reaction parameters. Studies on the synthesis of PTAA polymers using a dibromo-monomer and this compound as an end-capper have systematically investigated these influences. researchgate.net

Temperature : Lowering the reaction temperature from 80 °C to 60 °C did not show significant improvement in the polymer properties. researchgate.net

Solvents : The choice of solvent can affect the polymerization. For instance, changing the solvent from a DMF/toluene mixture to THF was found to narrow the dispersity of the resulting polymer. thieme-connect.comresearchgate.net

End-cappers : this compound is used as an end-capper to regulate the molecular weight of the polymer. thieme-connect.com By varying the amount of this monofunctional monomer, polymers with a wide range of molecular weights (from 7 kDa to 40 kDa) can be synthesized. thieme-connect.com This ensures that the polymer chains are terminated by a triphenylamine unit, leading to a more uniform polymer structure. thieme-connect.com

Table 1: Effect of Reaction Parameters on Yamamoto Polymerization

| Entry | Temperature (°C) | Time (h) | Solvent | End-capper Amount (mol%) | Resulting Molecular Weight (Mₙ, Da) | Dispersity (Đ) |

|---|---|---|---|---|---|---|

| 1 | 80 | 24 | DMF/Toluene | 5 | - | Shoulder in SEC curve |

| 2 | 80 | 72 | DMF/Toluene | 5 | No significant influence | - |

| 3 | 60 | 24 | DMF/Toluene | 5 | No improvement | - |

This table is a representation of findings described in the literature. researchgate.net

A significant advancement in Yamamoto polymerization using this compound is the application of microwave heating. thieme-connect.comresearchgate.net Conventional oil bath heating methods for these polymerizations are often slow, requiring reaction times of 24 hours or more. thieme-connect.comresearchgate.net Microwave-assisted synthesis dramatically reduces this time. For the synthesis of PTAA, microwave heating allowed for full conversion in just 30 minutes, a substantial improvement over the 24 hours needed for conventional heating. researchgate.net This rapid and robust protocol allows for the reproducible synthesis of well-defined polymers. thieme-connect.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Yamamoto Polymerization

| Heating Method | Reaction Time | Key Advantage |

|---|---|---|

| Conventional (Oil Bath) | ≥ 24 hours | Standard laboratory technique |

Data sourced from studies on PTAA synthesis. thieme-connect.comresearchgate.net

Electrochemical polymerization is another method where this compound finds application, often as a precursor to the monomer being polymerized. nih.govacs.orgresearchgate.net In this technique, a voltage is applied to a solution containing the monomer, causing it to oxidize and form radical cations that subsequently couple to form a polymer film on the electrode surface. While direct electropolymerization of this compound to form poly(this compound) has been noted, it is more commonly modified first. energy.gov For example, it can be used as a starting material in Suzuki coupling reactions to create more complex monomers containing triphenylamine units, which are then polymerized electrochemically. acs.orgresearchgate.net

Electrochemical methods can be controlled to produce not only long-chain polymers but also shorter oligomers with specific architectures. Research has shown that derivatives of this compound, such as 4,4′-dithienyl-4″-bromotriphenylamine, can be oxidized on electrodes to form both linear and starburst oligomers via thiophene (B33073) coupling reactions. researchgate.netresearchgate.net These oligomers, which possess the desirable electronic properties of the triphenylamine core, have been investigated for applications in devices like light-emitting diodes (LEDs). researchgate.net The structure—whether a linear chain or a three-dimensional starburst molecule—can be influenced by the monomer design and the polymerization conditions.

Electrochemical Polymerization

In-Cell Polymerization

In-cell polymerization represents a sophisticated method where polymerization occurs within the confines of an electrochemical cell. Research has demonstrated the use of this compound in such systems. For instance, a benzothiadiazole-tetrathiafulvalene (Bz-TTF) derivative was reacted with this compound through a palladium-catalyzed C–H arylation to produce a monomer. rsc.org This monomer was then subjected to in-cell polymerization. Experimental analysis confirmed that prior to the charge-discharge processes, the monomer was present, whereas after these processes, a polymer had formed within the cell. rsc.org Another related technique involves the electrochemical polymerization of Poly(this compound) (PBTPAn) through solution impregnation into membrane pores, creating highly interconnected polymer networks within a defined structure. energy.gov

Suzuki Cross-Coupling for Polymer Synthesis

Suzuki cross-coupling is a versatile and widely employed method for forming carbon-carbon bonds, making it highly suitable for polymerization reactions. This compound is a common reactant in these syntheses due to the reactivity of its aryl-bromide group. The general mechanism involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. jyu.fi

This method has been used to create a variety of polymers:

Branched Polymers: Highly branched copolymers have been synthesized via Suzuki polycondensation using tris(4-bromophenyl)amine (B153671) (a trifunctional analogue of this compound), a diboronic ester of fluorene, and 2,5-dibromo-3-octylthiophene (B143100). rsc.org

End-Capping: In the synthesis of specific conjugated copolymers like 3TBT-TPA, this compound serves as an "end-capping" agent. nih.gov This controls the polymerization process and defines the end groups of the polymer chains, which can influence material properties. thieme-connect.comthieme-connect.com

Intermediate Synthesis: The compound is also used to create larger, more complex monomers that are subsequently polymerized. For example, this compound has been coupled with thiophene-containing boronic acids via Suzuki reaction to produce intermediates for the synthesis of triphenylamine–carbazolyl-based polymers. nih.govacs.org

Polymeric Triarylamines (e.g., PTAA)

Polymeric triarylamines (PTAAs) are a significant class of polymers, renowned for their application in organic electronics. ossila.com While many PTAAs are synthesized through various coupling reactions, the principles often involve precursors structurally related to this compound. For instance, Yamamoto polymerization, a Ni(0)-mediated coupling, has been employed to synthesize well-defined PTAA polymers using a dibrominated monomer and this compound as an end-capper to control molecular weight and dispersity. thieme-connect.comthieme-connect.com Additionally, cost-effective methods like the oxidative polymerization of monosubstituted triarylamines have been developed as an alternative to more complex syntheses like Suzuki coupling. rsc.orgrsc.org

One of the most prominent applications of PTAAs is as hole transport materials (HTMs) in electronic devices, particularly in perovskite solar cells (PSCs). ossila.comrsc.orgrsc.org The electron-rich nature of the triarylamine unit facilitates the transport of positive charge carriers (holes) while blocking electrons. ossila.com This property is crucial for the efficient operation of solar cells. PTAAs are utilized in both standard (n-i-p) and inverted (p-i-n) device architectures. rsc.orgrsc.orgrsc.org Studies have shown that PTAAs synthesized via simple oxidative polymerization can yield power conversion efficiencies (PCEs) in PSCs that are comparable to or even higher than those using expensive commercial PTAAs. rsc.org Polyamides incorporating triphenylamine units have also been identified as effective hole-transport layers in light-emitting diode (LED) devices. rdd.edu.iq

The performance of devices incorporating PTAAs is highly dependent on the polymer's molecular characteristics, specifically its molecular weight (Mw or Mn) and polydispersity index (PDI), which measures the distribution of molecular weights in a sample.

Molecular Weight: Research consistently shows that higher molecular weight in PTAAs generally leads to improved device performance and stability. nih.govresearchgate.net Higher Mw PTAAs tend to form more robust films with better mechanical properties and cohesion. researchgate.net This results in perovskite solar cells with higher power conversion efficiencies and better reproducibility. nih.gov Charge-carrier mobility has also been observed to increase with rising molecular weight. thieme-connect.comthieme-connect.com However, there are limits, as one study noted a performance reduction in cells using PTAA with a very low number average molecular weight (Mn) of 6.0 kDa. datapdf.com

Dispersity (PDI): A lower PDI, which approaches a value of 1, indicates greater uniformity in the length of polymer chains. This uniformity is beneficial for device performance. Studies have demonstrated that PTAA with a lower PDI markedly improves the PCE of perovskite solar cells. datapdf.com Polymers synthesized with well-defined end groups and narrow dispersity have been shown to outperform commercial materials that have broader dispersity. thieme-connect.comthieme-connect.com

Table 1: Effect of PTAA Molecular Weight (Mn) and Polydispersity Index (PDI) on Perovskite Solar Cell (PSC) Performance Data sourced from a comparative study on PTAA samples. datapdf.com

| PTAA Sample Mn (kDa) | PDI | Best PSC Voc (V) | Best PSC Jsc (mA/cm²) | Best PSC Fill Factor (%) | Best PSC PCE (%) |

| 6.0 | 1.4 | 1.05 | 20.8 | 66.8 | 14.6 |

| 7.1 | 5.0 | 1.05 | 21.0 | 70.8 | 15.6 |

| 8.8 | 1.4 | 1.06 | 21.4 | 75.3 | 17.1 |

| 10.1 | 1.7 | 1.06 | 21.4 | 73.8 | 16.7 |

| 14.1 | 1.8 | 1.06 | 21.3 | 74.5 | 16.8 |

| 20.4 | 2.1 | 1.06 | 21.3 | 74.2 | 16.8 |

| 37.0 | 1.7 | 1.06 | 21.3 | 73.0 | 16.5 |

| 115.0 | 3.1 | 1.06 | 21.3 | 73.5 | 16.6 |

Thiophene-Based Polymerization

This compound is also integral to the synthesis of copolymers containing thiophene units, which are themselves important building blocks for conjugated polymers. The combination of triphenylamine and thiophene moieties allows for the tuning of the resulting polymer's electronic and optical properties.

For example, highly branched polymers have been created through the Suzuki polycondensation of tris(4-bromophenyl)amine with 2,5-dibromo-3-octylthiophene and a fluorene-based monomer. rsc.org In other work, this compound was used as an end-capping agent in the Suzuki polymerization of a monomer system containing terthiophene and benzothiadiazole units, demonstrating its role in controlling the structure of complex thiophene-based copolymers. nih.gov Furthermore, it has been used as a starting material in Suzuki coupling reactions with thiophene-containing boronic acids to synthesize precursor monomers for larger, functional polymers. nih.govacs.org

Polyazomethine Synthesis and Photophysics

Polyazomethines containing triphenylamine units are another class of functional polymers synthesized using derivatives of this compound. A series of bromo-substituted triphenylamine-based polyazomethines (P1-P3) were synthesized via the acid-catalyzed polycondensation of N¹-(4-aminophenyl)-N¹-(4-bromophenyl)benzene-1,4-diamine with various aromatic dialdehydes. researchgate.nettandfonline.comresearchgate.net The inclusion of the this compound unit was found to be a key factor responsible for the fluorescence of these materials. tandfonline.comresearchgate.net

These polymers were characterized to have appreciable molecular weights and exhibited optical transparency. tandfonline.comresearchgate.net Their photophysical properties were explored using UV-vis and photoluminescence spectroscopy. The synthesized polyazomethines were found to be blue light emissive, with fluorescence quantum efficiencies ranging from 0.9% to 2.1%. tandfonline.comresearchgate.net

Table 2: Properties of Bromo-Triphenylamine Based Polyazomethines (P1-P3) Data from a study on new blue light emissive polyazomethines. tandfonline.comresearchgate.net

| Polymer | Inherent Viscosity (dL g-1) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (%) |

| P1 | 1.12 | 342 | 448 | 106 | 2.1 |

| P2 | 0.97 | 344 | 446 | 102 | 1.3 |

| P3 | 1.01 | 340 | 440 | 100 | 0.9 |

Functional Material Design and Structure Property Relationships

Electron Donor-Acceptor (D-π-A) Systems

Donor-π-acceptor (D-π-A) systems are a cornerstone of modern organic electronics. academie-sciences.fr This design paradigm involves connecting an electron-donating unit (D) to an electron-accepting unit (A) through a π-conjugated spacer. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for many optoelectronic applications. academie-sciences.fr The inherent properties of the donor and acceptor moieties, as well as the nature of the π-bridge, can be systematically modified to control the electronic and photophysical characteristics of the resulting material. rsc.orgresearchgate.net

The triphenylamine (B166846) (TPA) moiety is a widely utilized electron donor in the design of functional organic materials due to its strong electron-donating capability and its non-planar, propeller-like structure. academie-sciences.frresearchgate.netmdpi.com This three-dimensional shape helps to inhibit close intermolecular π-π stacking, which can be beneficial for maintaining good solubility and achieving desired solid-state morphologies. academie-sciences.fr The nitrogen atom's lone pair of electrons can effectively delocalize into the three connected phenyl rings, making the TPA unit a rich source of electrons. researchgate.net

In D-π-A architectures, the TPA group plays a crucial role in determining the highest occupied molecular orbital (HOMO) energy level. mdpi.com By strategically modifying the TPA core or its substituents, the HOMO level can be precisely tuned, which is critical for optimizing charge injection and transport in electronic devices. academie-sciences.frmdpi.com The electron-donating strength of TPA derivatives can be further enhanced by introducing additional electron-donating groups to its structure. researchgate.net This robust electron-donating nature makes TPA a versatile component for creating materials with tailored electronic properties for applications ranging from dye-sensitized solar cells to organic light-emitting diodes. researchgate.net

Furthermore, the presence of a bromine atom can enhance phosphorescence in TPA-containing compounds. rsc.org This is attributed to the "heavy atom effect," where the heavy bromine atom increases spin-orbit coupling, facilitating intersystem crossing from the excited singlet state to the triplet state. rsc.org This property is particularly relevant in the design of materials for organic light-emitting diodes (OLEDs) that utilize phosphorescence. From a synthetic standpoint, the bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. rsc.orgrsc.org This makes 4-bromotriphenylamine a valuable intermediate for constructing more complex and extended molecular architectures for advanced electronic materials.

The versatility of this compound as a donor building block is showcased by its integration with various electron acceptor groups to form functional D-π-A systems. The choice of the acceptor is critical as it primarily influences the lowest unoccupied molecular orbital (LUMO) energy level and the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.comrsc.org

For instance, dimesitylboron units have been incorporated as acceptors. Three-coordinate boron compounds are known to be electron-deficient due to the empty p-orbital on the boron atom, making them effective electron acceptors. rsc.org The steric bulk of the mesityl groups can also enforce a twisted geometry between the donor and acceptor units, which can be beneficial for achieving thermally activated delayed fluorescence (TADF) in OLEDs. d-nb.info

Another widely used acceptor is the dicyanovinyl group. rsc.orgnih.gov This group is a strong electron acceptor due to the electron-withdrawing nature of the two cyano (CN) groups. rsc.org The integration of dicyanovinyl acceptors with a TPA donor through a π-linker, such as a thiophene (B33073) ring, results in molecules with strong ICT character and absorption in the visible region of the electromagnetic spectrum. rsc.orgrsc.org The properties of these D-π-A systems can be further tuned by modifying the π-linker, demonstrating the modularity of this design approach. rsc.org

| Donor | Acceptor | π-Linker | Resulting System | Key Feature | Reference |

| Triphenylamine | Dimesitylboron | Phenyl | Twisted D-A Compound | Delayed Emission | d-nb.info |

| Triphenylamine | Dicyanovinyl | Furan (B31954) | TPA-F-DCV | Push-pull molecule | rsc.org |

| Triphenylamine | Dicyanovinyl | Thiophene | TPA-T-DCV | Push-pull molecule | rsc.org |

| Triphenylamine | Dicyanovinyl | Selenophene (B38918) | TPA-S-DCV | Push-pull molecule | rsc.org |

| Triphenylamine | Naphthalimide-TCNE | Ethynyl | D-A1-A2 System | Strong ICT | rsc.org |

| Triphenylamine | Naphthalimide-TCNQ | Ethynyl | D-A1-A2 System | Broad Absorption | rsc.org |

Conjugated Systems and Electron Transfer Properties

The triphenylamine core itself is a conjugated system, but its incorporation into larger structures through the reactive bromine site can significantly extend the π-electron delocalization. bloomtechz.commdpi.com When this compound is coupled with other aromatic or unsaturated units, the resulting molecule exhibits a more extensive network of conjugated π-orbitals. mdpi.com This increased delocalization generally leads to a smaller HOMO-LUMO energy gap, which corresponds to a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. mdpi.com

For example, substituting azulene (B44059) with one or two triphenylamine units results in a significant expansion of the π-conjugation, leading to intense absorption bands in the visible region. mdpi.com Similarly, in D-π-A systems, the π-conjugated linker that connects the TPA donor to the acceptor is crucial for mediating the electronic communication and charge transfer between the two moieties. The extent of π-electron delocalization through this bridge directly impacts the efficiency of ICT and, consequently, the material's photophysical properties. academie-sciences.fr

In many organic electronic devices, particularly OLEDs and organic solar cells, the efficient transport of positive charge carriers (holes) is essential for high performance. rsc.orgacs.org Materials based on triphenylamine are well-known for their excellent hole-transporting properties. rsc.orgacs.org The TPA unit can be readily oxidized to form a stable radical cation (a "hole"), and the delocalized nature of this positive charge across the TPA structure facilitates its movement through the material. rsc.org

The introduction of bromine into the TPA structure has been shown to improve hole mobility in some cases. rsc.org For example, bromine-substituted triphenylamine derivatives have demonstrated hole mobilities an order of magnitude higher than their non-brominated counterparts. rsc.org This enhancement is attributed to the influence of the bromine atom on the electronic structure and potentially the intermolecular packing in the solid state. Consequently, OLEDs using these brominated TPA derivatives as the hole transport layer have exhibited lower operating voltages and higher efficiencies. rsc.org The ability to engineer materials with high hole mobility is a key reason for the widespread use of this compound and its derivatives in the design of advanced functional materials. rsc.orgbloomtechz.com

| Compound | Hole Mobility Enhancement | Application | Reference |

| Br-DQTPA | One order of magnitude higher than non-brominated DQTPA | Green Phosphorescent OLEDs | rsc.org |

| Br-DTF | One order of magnitude higher than non-brominated DTF | Green Phosphorescent OLEDs | rsc.org |

Molecular Structure-Optoelectronic Property Correlations

The optoelectronic properties of this compound and its derivatives are intrinsically linked to their three-dimensional molecular structure. The interplay between the arrangement of the phenyl rings, the nature of substituents, and the resulting electronic distribution dictates their behavior in functional materials.

Planarity and Dihedral Angles

The triphenylamine (TPA) core, characteristic of this compound, adopts a non-planar, propeller-like geometry. This conformation arises from the steric hindrance between the ortho-hydrogens on the phenyl rings, which prevents the molecule from achieving a flat structure. The central nitrogen atom is sp²-hybridized, but the phenyl rings are twisted out of the plane defined by the nitrogen and the three adjacent carbon atoms. This twisting is quantified by the C-N-C-C dihedral angles.

This non-planarity is a critical feature for materials design, as it can inhibit intermolecular interactions and reduce the tendency for dye aggregation on semiconductor surfaces, which is beneficial for maintaining high power conversion efficiencies in dye-sensitized solar cells. tandfonline.com Computational studies using Density Functional Theory (DFT) confirm this structural feature. For instance, in a series of TPA derivatives where the TPA unit was linked to different heterocyclic connectors, the geometry was consistently non-planar. rsc.org The dihedral angle between a TPA phenyl ring and an adjacent furan-based heterocycle was found to be as small as 1.4°, promoting better planarity and conjugation in that specific segment, while other derivatives with thiophene and selenophene showed larger dihedral angles of 19.6° and 17.6°, respectively. rsc.org

The specific crystal structure of this compound has been determined, confirming its solid-state conformation. nih.gov The crystallographic data reveals a triclinic system with space group P-1, where the unit cell parameters are a = 7.8591 Å, b = 18.1807 Å, and c = 10.0050 Å, with angles α = 90°, β = 91.477°, and γ = 90°. nih.gov This defined, non-planar packing influences the material's solid-state properties.

Absorption and Emission Wavelength Tuning

The absorption and emission wavelengths of materials based on this compound can be precisely tuned by modifying their molecular structure. The parent this compound serves as a versatile building block which can be functionalized to create molecules that absorb and emit light across the visible spectrum. mdpi.com

Introducing electron-donating or electron-accepting groups, or extending the π-conjugation, are common strategies to shift the absorption and emission maxima. For example, substituting the TPA core with azulene groups, which are electron-rich, induces new, broad absorption and emission bands in the visible region. mdpi.com A monosubstituted azulene-TPA derivative exhibits an absorption maximum (λmax) at 436 nm and an emission maximum (λem) at 495 nm. mdpi.com Increasing the number of azulene substituents to two results in a bathochromic (red) shift, with the λmax moving to 470 nm and the λem to 523 nm. mdpi.com

Creating donor-π-acceptor (D-π-A) systems is another powerful approach. A fluorophore (DMB-TT-TPA) synthesized from a this compound precursor, where TPA acts as the donor and a dimesitylboron group as the acceptor linked by a thieno[3,2-b]thiophene (B52689) (TT) bridge, shows a λmax at 411 nm and a λem at 520 nm in THF solution. beilstein-journals.org Similarly, a donor-acceptor-donor (D-A-D) compound (PMTPA) derived from TPA displays a broad intramolecular charge transfer absorption band with a maximum at 465 nm. rsc.org

Table 1: Absorption and Emission Data for this compound Derivatives

| Compound Name/Description | Solvent | Absorption Max (λmax) | Emission Max (λem) | Source(s) |

| 2-(N,N-diphenylaniline)-azulene | DCM | 436 nm | 495 nm | mdpi.com |

| 2,6-Bis(N,N-diphenylaniline)-azulene | DCM | 470 nm | 523 nm | mdpi.com |

| DMB-TT-TPA | THF | 411 nm | 520 nm | beilstein-journals.org |

| PMTPA | Toluene | 465 nm | Not specified | rsc.org |

Stokes Shift Analysis

The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is a crucial parameter for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and fluorescent probes. A large Stokes shift is often desirable to minimize self-absorption, where emitted light is re-absorbed by neighboring molecules, which can reduce emission efficiency.

Derivatives of this compound can be engineered to exhibit significant Stokes shifts. The D-π-A type fluorophore DMB-TT-TPA, for instance, displays a very large Stokes shift of 109 nm (from 411 nm absorption to 520 nm emission). beilstein-journals.org This is attributed to a powerful intramolecular energy transfer process and significant geometric relaxation in the excited state between the TPA donor and the boron-based acceptor through the π-conjugated linker. beilstein-journals.org Such a "mega Stokes shift" (>100 nm) is highly beneficial for applications in solution-processed OLEDs. beilstein-journals.org The synthesis of other complex molecules like triphenylamine-boron fluoride (B91410) complexes also highlights the generation of compounds with notable Stokes shifts. google.com

Stability and Durability in Electronic Devices

The stability of organic materials is paramount for the long-term performance and commercial viability of electronic devices. Materials derived from this compound have been shown to enhance the durability of devices such as perovskite solar cells (PSCs).

In one study, a series of triphenylamine dibenzofulvene-based hole transporting materials (HTMs) were synthesized and incorporated into p-i-n perovskite solar cells. nanoge.org The device using the HTM designated YC-1, which lacks the methoxy (B1213986) substituents of its analogues, exhibited not only a high power conversion efficiency (PCE) of 15.78% but also superior stability compared to the reference device using the standard material PEDOT:PSS. nanoge.org The YC-1-based cell retained 97.3% of its initial efficiency after approximately 1300 hours of operation, significantly outperforming the PEDOT:PSS-based device, which only maintained 75.1% of its efficiency over the same period. nanoge.org

In another approach, zwitterions derived from this compound were used to passivate the grain boundaries of perovskite films. nih.gov These molecules were found to improve the device's resistance to moisture and reduce ion migration. nih.gov Notably, a PSC modified with one of these zwitterions (OMeZC3) exhibited excellent long-term stability, maintaining almost its initial PCE after being stored at 80% relative humidity for 35 days. nih.gov The thermal stability was also significantly improved. nih.gov Furthermore, the thermal stability of a related biphenyl (B1667301) derivative of TPA was noted by its melting point range of 127.0 to 131.0 °C, which is essential for device fabrication processes.

Comparison with Structural Analogues and Derivatives

The optoelectronic properties of this compound-based materials can be systematically modulated by comparing and altering their molecular structure. This structure-property relationship analysis is key to designing materials for specific functions.

Effect of Different Substituents (e.g., Alkyl, Fluoro, Hydroxyl, Carboxylic Acid)

The introduction of different functional groups onto the triphenylamine framework can have a profound impact on the material's electronic and optical properties.

Methoxy Groups: In a study of TPA-dibenzofulvene HTMs, the number of methoxy (-OCH₃, an alkoxy group) substituents was varied. The derivative with zero methoxy groups (YC-1) yielded the most stable and efficient perovskite solar cell, suggesting that in this specific molecular design, the addition of electron-donating methoxy groups was not beneficial for performance. nanoge.org

Alkylthiophene and Alkyloxy Groups: When comparing TPA-based dyes for dye-sensitized solar cells, the introduction of two hexylthiophene groups resulted in a bulkier structure that was less responsive to performance-enhancing treatments compared to dyes with hexyloxy groups. oup.com

Anchoring Groups (Carboxylic Acid vs. Nitro): The choice of anchoring group, which attaches the dye to a semiconductor surface, is critical. In a theoretical study, replacing a standard carboxylic acid anchor with a nitro-based anchor in TPA-betalain dyes was predicted to cause a significant red-shift in the absorption spectra, ranging from 111 to 317 nm. tandfonline.com This demonstrates a powerful method for tuning the light-harvesting range of the dye.

Heterocyclic Linkers (Furan vs. Thiophene vs. Selenophene): The nature of the π-conjugated spacer linking the TPA donor to an acceptor unit also plays a key role. When furan, thiophene, and selenophene were compared as linkers, the furan-containing molecule (TPA-F-DCV) exhibited the smallest dihedral angle between the TPA and the heterocycle. rsc.org This enhanced planarity was correlated with its electronic properties. The calculated HOMO and LUMO levels were consistent with the optical and electrochemical results for all three derivatives, showing that even subtle changes in the π-bridge can fine-tune the material's energy levels. rsc.org

Table 2: Influence of Substituents on Properties of Triphenylamine Derivatives

| Base Structure | Substituent/Modification | Observed Effect | Application Context | Source(s) |

| TPA-dibenzofulvene | Methoxy groups (0 vs. 4 vs. 6) | The unsubstituted version (YC-1) provided the highest device stability and efficiency. | Perovskite Solar Cells | nanoge.org |

| TPA-betalain dye | Nitro-based anchor vs. Carboxylic acid anchor | Nitro group induced a large red-shift (111-317 nm) in absorption spectra. | Dye-Sensitized Solar Cells | tandfonline.com |

| TPA-based dye | Hexylthiophene vs. Hexyloxy groups | The bulkier hexylthiophene groups made the dye less responsive to TiCl₄ treatment. | Dye-Sensitized Solar Cells | oup.com |

| TPA-DCV | Furan vs. Thiophene vs. Selenophene linker | Furan linker resulted in a more planar structure (smaller dihedral angle) compared to thiophene and selenophene. | Organic Solar Cells | rsc.org |

Chalcogenophene Analogues (Furan, Thiophene, Selenophene)

The strategic incorporation of five-membered heterocyclic rings—furan, thiophene, and selenophene—as π-conjugated linkers in triphenylamine (TPA)-based molecules is a key area of research in functional organic materials. The systematic variation of the heteroatom within this series (oxygen, sulfur, and selenium, respectively) allows for the fine-tuning of the electronic and optical properties of the resulting materials. This approach is based on the hypothesis that moving down the periodic table from oxygen to selenium, the heteroatoms' more diffuse orbitals will lead to increasingly delocalized electronic structures. researchgate.net

The synthesis of these chalcogenophene analogues often utilizes commercially available this compound as a starting material. researchgate.netrsc.org For instance, in the creation of Donor-π-Acceptor (D-π-A) type molecules, the furan-containing derivative can be prepared via a Suzuki cross-coupling reaction between this compound and a suitable boronic acid derivative of furan, such as 5-formylfuran-2-boronic acid. researchgate.netrsc.org The thiophene and selenophene counterparts can be synthesized through a two-step process involving a Stille cross-coupling of this compound with the appropriate trimethylstannylated chalcogenophene, followed by a formylation reaction. researchgate.netrsc.org

The nature of the chalcogenophene bridge significantly influences the material's properties. Research on a series of D-π-A molecules, where the TPA unit acts as the donor and a dicyanovinyl (DCV) group serves as the acceptor, demonstrates a clear trend in optical and electrochemical characteristics as the π-connector is changed from furan to thiophene to selenophene. rsc.org

Optical Properties

The replacement of the furan linker with thiophene, and subsequently selenophene, results in a progressive bathochromic (red) shift in the maximum absorption wavelength (λmax). rsc.org This is accompanied by an increase in the molar extinction coefficient (ε), indicating stronger light absorption. rsc.org This trend is attributed to a decrease in the optical band gap, which is consistent with the enhanced electronic delocalization from the heavier chalcogen atoms. researchgate.net

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Optical Band Gap (eV) |

|---|---|---|---|

| TPA-F-DCV (Furan) | 499 | 33000 | 2.16 |

| TPA-T-DCV (Thiophene) | 514 | 34700 | 2.11 |

| TPA-S-DCV (Selenophene) | 520 | 36800 | 2.08 |

Electrochemical Properties and Device Performance

Cyclic voltammetry studies reveal that all three analogues exhibit a reversible one-electron oxidation wave, corresponding to the formation of a stable radical cation on the TPA moiety. rsc.org The oxidation potential, and consequently the Highest Occupied Molecular Orbital (HOMO) energy level, is affected by the chalcogenophene linker. The HOMO level gradually increases from the furan to the selenophene derivative. rsc.org

This modification of electronic properties has a direct impact on the performance of devices fabricated from these materials. When used as donor materials in bulk-heterojunction organic solar cells with an fullerene-based acceptor (PC61BM), a clear performance trend emerges. The power conversion efficiency (PCE) progressively increases from the furan to the thiophene and to the selenophene analogue. researchgate.netrsc.org This improvement is linked to a parallel increase in the hole mobility of the material. researchgate.net Selenophene-based π-conjugated systems have demonstrated superior performance in organic solar cells compared to their thiophene counterparts. physchemres.org For example, a simple air-processed solar cell utilizing the selenophene-based donor achieved a PCE of 3.33%. researchgate.netrsc.org

| Compound | Oxidation Potential (V) | HOMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| TPA-F-DCV (Furan) | 0.89 | -5.25 | 1.1 x 10⁻⁵ | 2.54 |

| TPA-T-DCV (Thiophene) | 0.87 | -5.23 | 2.3 x 10⁻⁵ | 3.00 |

| TPA-S-DCV (Selenophene) | 0.85 | -5.21 | 4.1 x 10⁻⁵ | 3.33 |

Emerging Research Directions and Future Outlook

New Synthetic Methodologies

The development of novel synthetic methods for creating 4-Bromotriphenylamine derivatives is crucial for tuning their properties and expanding their applications. While traditional methods like direct bromination of triphenylamine (B166846) with N-Bromosuccinimide (NBS) are effective chemicalbook.com, research is moving towards more sophisticated and controlled C-C and C-N bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are central to these advanced strategies. Suzuki and Stille cross-coupling reactions are widely employed to link the this compound unit to other functional moieties, creating complex molecules for specific applications. rsc.org For instance, a Suzuki coupling with 5-formylfuran-2-boronic acid has been used to synthesize precursors for donor-acceptor molecules. rsc.org Similarly, Stille couplings with organotin reagents are also utilized. rsc.org

More recent innovations include:

Microwave-Assisted Synthesis : This technique has been applied to the Yamamoto polymerization using this compound as an end-capper to produce polymers like Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) with narrow dispersity. thieme-connect.com

Direct Borylation : Palladium-catalyzed direct borylation of this compound offers a streamlined route to boronic ester derivatives, which are key intermediates for further Suzuki couplings. d-nb.info

Lithiation-based Synthesis : A one-pot, two-step reaction involving lithiation of 4-bromo-N,N-diphenylaniline with n-butyllithium followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) is another efficient way to create boronate esters. beilstein-journals.org

Specialized Catalysis : Researchers are exploring various palladium catalysts and ligands, such as Pd(dppf)Cl2, to achieve high yields and selectivity in coupling reactions. rsc.orgmdpi.com Buchwald-Hartwig coupling has also been used to synthesize derivatives with additional amine groups. ktu.edu

These methodologies provide chemists with a versatile toolkit to design and construct a vast array of this compound-based materials with tailored electronic and photophysical properties.

Table 1: Comparison of Emerging Synthetic Methodologies for this compound Derivatives

| Methodology | Key Reagents/Catalysts | Purpose/Product Type | Reference(s) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, Boronic acids/esters | Synthesis of donor-acceptor molecules, chromophores | rsc.orgsemanticscholar.org |

| Stille Coupling | Organotin reagents, Pd catalysts | Synthesis of analogues with heterocyclic linkers | rsc.org |

| Microwave-Assisted Polymerization | Ni(COD)2/bipy, Monomers | End-capping of conductive polymers (e.g., PTAA) | thieme-connect.com |

| Direct Borylation | Pd catalysts, Bis(pinacolato)diboron | Efficient synthesis of boronic ester intermediates | d-nb.info |

| Lithiation/Borylation | n-butyllithium, Borolane reagents | One-pot synthesis of boronate esters | beilstein-journals.org |

| Buchwald-Hartwig Coupling | Pd catalysts, Amines | Synthesis of derivatives with multiple amine groups | ktu.edu |

Advanced Characterization Techniques

A deep understanding of the structure-property relationships in this compound derivatives relies on a suite of advanced characterization techniques. Beyond standard spectroscopic methods like NMR and mass spectrometry for structural confirmation thieme-connect.comrdd.edu.iq, researchers employ specialized techniques to probe the electronic, optical, and thermal properties that are critical for device performance.

Electrochemical Analysis : Cyclic Voltammetry (CV) is extensively used to determine the electrochemical properties of these materials. rsc.orgrdd.edu.iq It allows for the estimation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for assessing their suitability as charge transport materials in devices like OLEDs and solar cells. rsc.orgrdd.edu.iq

Photophysical Studies : UV-Vis absorption and Photoluminescence (PL) spectroscopy are employed to investigate the optical properties. rdd.edu.iqrsc.org These techniques reveal information about the electronic transitions, optical bandgap, and emission characteristics of the molecules in both solution and thin-film form. rsc.orgrdd.edu.iq Fluorescence quantum yield measurements provide a quantitative measure of emission efficiency. beilstein-journals.orgrsc.org

Thermal Analysis : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of materials derived from this compound. rdd.edu.iq High thermal stability is a prerequisite for materials used in electronic devices that operate at elevated temperatures.

Chromatographic Techniques : Gel Permeation Chromatography (GPC) is essential for characterizing polymers synthesized using this compound, providing data on molecular weight and polydispersity, which strongly influence polymer properties and processability. thieme-connect.com

X-Ray Diffraction (XRD) : This technique is used to study the morphology and packing of materials in the solid state, which can significantly impact charge transport in thin films. rdd.edu.iq

These advanced characterization methods provide detailed insights that guide the rational design of new and improved materials.

Novel Applications in Organic and Hybrid Devices

The favorable electronic properties of the triphenylamine core, combined with the synthetic versatility offered by the bromo-substituent, have made this compound a key component in a range of emerging electronic and optoelectronic devices.